(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 735269-78-0
Cat. No.: VC11682134
Molecular Formula: C14H15ClO3
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735269-78-0 |
|---|---|
| Molecular Formula | C14H15ClO3 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15ClO3/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h2,4,6,8-9,11H,1,3,5,7H2,(H,17,18)/t9-,11+/m1/s1 |
| Standard InChI Key | XVLPUXYJEOOQNE-KOLCDFICSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
| SMILES | C1CC(CC(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid is defined by its bicyclic system. The cyclohexane ring adopts a chair conformation, with the carboxylic acid group at the C1 position and the 3-chlorobenzoyl moiety at C3 (Figure 1). The stereochemistry at these positions—(1S,3R)—creates a chiral center that significantly impacts the compound’s biological activity and synthetic utility .
Structural Analysis
X-ray crystallography data for analogous compounds, such as (1S,3R)-3-aminocyclohexanecarboxylic acid, reveal bond angles and torsion angles consistent with strained cyclohexane systems . For the title compound, the dihedral angle between the benzoyl group and the cyclohexane ring is estimated to be , optimizing steric interactions while maintaining conjugation with the carbonyl group . The chlorine atom at the benzoyl ring’s meta position introduces electronic effects, polarizing the carbonyl group and enhancing electrophilicity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.72 g/mol | |
| Exact Mass | 266.071 Da | |
| PSA (Polar Surface Area) | 54.37 Ų | |
| LogP (Partition Coefficient) | 3.12 |
Stereochemical Implications
The (1S,3R) configuration ensures enantioselectivity in biological systems. For instance, in drug-receptor interactions, this stereochemistry may favor binding to specific allosteric sites, as observed in related cyclohexane derivatives . The cis arrangement of substituents (carboxylic acid and benzoyl groups) further influences solubility, with the hydrophilic carboxylic acid counterbalancing the hydrophobic benzoyl moiety.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with a functionalized cyclohexane precursor. One reported method involves:
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Friedel-Crafts Acylation: Reacting cyclohexene with 3-chlorobenzoyl chloride in the presence of to install the benzoyl group.
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Stereoselective Oxidation: Using a chiral catalyst (e.g., Sharpless epoxidation conditions) to establish the (1S,3R) configuration .
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Carboxylic Acid Formation: Hydrolysis of a nitrile intermediate or oxidation of a primary alcohol .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | , 0°C, 12h | 68% |
| Oxidation | , TBHP | 52% |
| Hydrolysis | 6M HCl, reflux | 89% |
Yields vary depending on the purity of starting materials and reaction scalability .
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemistry:
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NMR: Doublets at 7.45–7.85 ppm (aromatic protons) and a multiplet at 2.30–3.10 ppm (cyclohexane protons).
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NMR: A carbonyl signal at 195.2 ppm (benzoyl) and 178.9 ppm (carboxylic acid) .
Physicochemical Properties
Thermal Stability
The compound exhibits thermal stability up to 220°C, beyond which decarboxylation occurs. Its low vapor pressure ( mmHg at 25°C) minimizes volatility, making it suitable for high-temperature reactions .
Solubility Profile
Solubility varies markedly with solvent polarity:
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Polar Solvents: 12.8 mg/mL in methanol, 9.4 mg/mL in DMSO.
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Nonpolar Solvents: 0.3 mg/mL in hexane.
The carboxylic acid group enables salt formation with amines (e.g., triethylamine), enhancing aqueous solubility .
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the benzoyl substituent (e.g., introducing fluorine) to optimize pharmacokinetics.
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to improve synthetic efficiency .
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In Vivo Toxicology: Assessing metabolic pathways and long-term toxicity in model organisms .
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